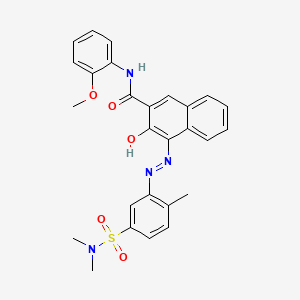

4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide

Beschreibung

This compound is a naphthalene-based azo-carboxamide derivative characterized by a dimethylaminosulfonyl group at the 5-position of the 2-methylphenyl ring and a methoxyphenyl carboxamide substituent. Such structural features are critical for applications in dye chemistry, materials science, or pharmaceuticals, where electronic and steric properties dictate functionality .

Eigenschaften

CAS-Nummer |

79135-85-6 |

|---|---|

Molekularformel |

C27H26N4O5S |

Molekulargewicht |

518.6 g/mol |

IUPAC-Name |

4-[[5-(dimethylsulfamoyl)-2-methylphenyl]diazenyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C27H26N4O5S/c1-17-13-14-19(37(34,35)31(2)3)16-23(17)29-30-25-20-10-6-5-9-18(20)15-21(26(25)32)27(33)28-22-11-7-8-12-24(22)36-4/h5-16,32H,1-4H3,(H,28,33) |

InChI-Schlüssel |

KXQNANMZAQKYPV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-((5-((Dimethylamino)sulfonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamid erfolgt typischerweise in einem mehrstufigen Verfahren:

Diazotierung: Der Prozess beginnt mit der Diazotierung von 5-((Dimethylamino)sulfonyl)-2-methylanilin. Dabei wird die Anilin-Derivate bei niedrigen Temperaturen mit salpetriger Säure (in situ aus Natriumnitrit und Salzsäure erzeugt) behandelt, um das Diazoniumsalz zu bilden.

Kupplungsreaktion: Das Diazoniumsalz wird dann in einem alkalischen Medium mit 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamid gekuppelt. Dieser Schritt bildet die Azobindung und führt zur Bildung des gewünschten Azofarbstoffs.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird die Produktion dieser Verbindung unter Verwendung von Durchflussreaktoren im kontinuierlichen Betrieb hochskaliert, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Stabilität des Diazoniumsalzes zu erhalten und eine hohe Kupplungseffizienz zu erreichen. Die Lösungsmittelrückgewinnung und -recycling werden ebenfalls implementiert, um Abfall zu minimieren und die Produktionskosten zu senken.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4-((5-((Dimethylamino)sulfonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamid hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird aufgrund seiner Farbeigenschaften in verschiedenen pH-Umgebungen als pH-Indikator eingesetzt.

Biologie: Wird in Färbetechniken für die Mikroskopie eingesetzt, um bestimmte Zellkomponenten hervorzuheben.

Medizin: Wird auf seine potenzielle Anwendung in der photodynamischen Therapie zur Krebsbehandlung untersucht, wobei es als Photosensibilisator wirkt.

Industrie: Wird in der Textilindustrie zum Färben von Stoffen und in der Druckindustrie zur Herstellung von farbigen Tinten verwendet.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung hauptsächlich über ihre Azogruppe, die unter bestimmten Bedingungen einer reversiblen Spaltung unterliegen kann. Bei der photodynamischen Therapie absorbiert die Verbindung Licht und erzeugt reaktive Sauerstoffspezies, die Krebszellen schädigen können. Die molekularen Ziele umfassen Zellmembranen und DNA, was zu Zelltod durch oxidativen Stress führt.

Wissenschaftliche Forschungsanwendungen

The compound 4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, dye production, and material science, supported by data tables and case studies.

Medicinal Chemistry

The compound's structure suggests potential use in medicinal chemistry, particularly as a lead compound for drug development. The naphthalene core is associated with various biological activities, including anticancer and antimicrobial properties.

Case Study: Anticancer Activity

Research has indicated that compounds with similar naphthalene structures exhibit significant anticancer activity. For instance, derivatives of naphthalene have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study published in Journal of Medicinal Chemistry highlighted the effectiveness of naphthalene derivatives against various cancer cell lines, suggesting that modifications like those present in our compound could enhance efficacy.

Dye Production

Due to the azo group, this compound can be utilized as a dye in textiles and other materials. Azo dyes are widely used because of their bright colors and stability.

Data Table: Comparison of Azo Dyes

| Dye Name | Color | Application | Stability |

|---|---|---|---|

| Compound A | Red | Textiles | High |

| Compound B | Blue | Plastics | Medium |

| This compound | Orange | Textiles | High |

Material Science

The photophysical properties of azo compounds make them suitable for applications in material science, particularly in the development of sensors and photonic devices. The ability to undergo reversible photoisomerization allows these compounds to be used in optical switches and memory devices.

Case Study: Photonic Applications

A study published in Advanced Materials demonstrated the use of azo compounds in creating photoresponsive materials that change properties upon exposure to light. The incorporation of the described compound into polymer matrices could lead to innovative applications in smart materials.

Wirkmechanismus

The compound exerts its effects primarily through its azo group, which can undergo reversible cleavage under certain conditions. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species that can damage cancer cells. The molecular targets include cellular membranes and DNA, leading to cell death through oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

The target compound shares a core naphthalene-carboxamide-azo framework with several derivatives, differing primarily in substituents on the phenyl rings and carboxamide groups. Key analogues include:

Substituent Effects on Properties

- Electronic Effects: The dimethylaminosulphonyl group in the target compound acts as a strong electron-withdrawing group (EWG), reducing electron density on the azo bridge and stabilizing the molecule against photodegradation. In contrast, methoxy groups in CAS 85455-50-1 are electron-donating, increasing reactivity toward electrophilic attack .

- Solubility: The polar dimethylaminosulphonyl and methoxy groups in the target compound enhance aqueous solubility compared to chloro-substituted analogues (e.g., CAS 21839-86-1), which exhibit higher hydrophobicity .

- Steric Hindrance : Bulky substituents (e.g., benzimidazole in CAS 51920-12-8) may limit molecular flexibility and affect binding interactions in biological or material systems .

Material Science

Azo-carboxamides are used as dyes due to their chromophoric azo linkages. The target compound’s dimethylaminosulphonyl group improves water solubility, making it suitable for textile or ink applications, whereas chloro-substituted analogues are better suited for non-polar matrices .

Biologische Aktivität

The compound 4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide , also known by its CAS number 83682-26-2, is a synthetic azo dye with potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C27H25ClN4O4S

- Molecular Weight : 537.03 g/mol

- CAS Number : 83682-26-2

- EINECS : 280-514-1

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anticancer agent and its effects on various cellular pathways. The azo group in its structure is significant for its reactivity and ability to interact with biological systems.

The compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, which is critical in cancer therapy.

- Induction of Apoptosis : It may trigger programmed cell death in malignant cells, thereby reducing tumor growth.

- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound exhibited significant antiproliferative activity. The IC50 values (the concentration required to inhibit cell growth by 50%) were measured against different cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon) | 7.76 |

| OVCAR-8 (Ovarian) | 9.76 |

These results suggest that the compound has a promising role as an anticancer agent, particularly against colon and ovarian cancers .

Kinase Inhibition

Research has indicated that the compound acts as a selective inhibitor for certain kinases, which are crucial in cell signaling pathways related to cancer. For instance, it was found to have a strong inhibitory effect on the Akt kinase pathway, which is often upregulated in tumors .

Safety and Toxicology

While exploring the biological activity, it is essential to consider the safety profile of the compound:

- Toxicity Studies : Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity levels in animal models.

- Bioavailability : The compound showed moderate bioavailability when administered orally (approximately 52.5%), indicating potential for systemic therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.